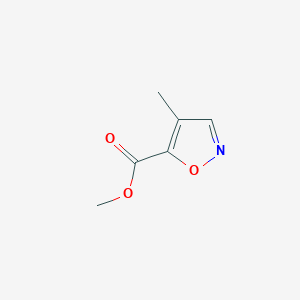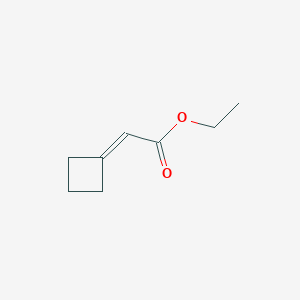
Methyl 4-Methylisoxazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-Methylisoxazole-5-carboxylate is a heterocyclic compound, which contains both nitrogen and oxygen in its ring structure. It has a molecular formula of C6H7NO3 and a molecular weight of 141.12 g/mol . This compound has attracted attention due to its potential applications in a wide range of fields.
Molecular Structure Analysis
The molecular structure of Methyl 4-Methylisoxazole-5-carboxylate consists of a five-membered isoxazole ring with a methyl group attached to the 4th carbon and a carboxylate group attached to the 5th carbon . The InChIKey for this compound is AHLBUWIGURZNRZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Methyl 4-Methylisoxazole-5-carboxylate has a molecular weight of 141.12 g/mol . It has a topological polar surface area of 52.3 Ų and a complexity of 137 . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds .Aplicaciones Científicas De Investigación
Methyl 4-Methylisoxazole-5-carboxylate: A Comprehensive Analysis of Scientific Research Applications
Drug Discovery and Development: Methyl 4-Methylisoxazole-5-carboxylate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its isoxazole ring is a common moiety in many commercially available drugs due to its biological activity. For example, it has been identified as a degradation product in the stress testing of leflunomide, an immunomodulatory drug .
Pesticide Synthesis: This compound also finds application in the synthesis of pesticides. The isoxazole ring can be a core structure in the development of new agrochemicals due to its stability and reactivity.
Dye Synthesis: In the field of dye chemistry, Methyl 4-Methylisoxazole-5-carboxylate can be used as a building block for synthesizing complex dye molecules, contributing to the colorfastness and durability of the dyes.
Chemical Synthesis Intermediates: As an intermediate, this compound is utilized in various chemical syntheses. It can lead to the formation of diverse target compounds with different structures, enhancing the versatility of synthetic routes .
Metal-Free Synthetic Routes: The compound plays a role in metal-free synthetic routes to isoxazoles, which are important due to their lower toxicity and environmental impact compared to metal-catalyzed reactions .
Novel Synthetic Techniques: It serves as a precursor in novel synthetic techniques that employ cycloaddition reactions for creating isoxazole derivatives, which are crucial in medicinal chemistry for their pharmacological properties .
Propiedades
IUPAC Name |
methyl 4-methyl-1,2-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-3-7-10-5(4)6(8)9-2/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGHKIIGKXOGCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296538 |
Source


|
| Record name | Methyl 4-methyl-5-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-Methylisoxazole-5-carboxylate | |
CAS RN |
261350-48-5 |
Source


|
| Record name | Methyl 4-methyl-5-isoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261350-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-methyl-5-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1317093.png)



![[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1317103.png)





![4-{[(3,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1317120.png)
